3-(3-Fluorophenyl)-7,8-dihydroxy-4H-1-benzopyran-4-one
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Overview
Description
3-(3-fluorophenyl)-7,8-dihydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-7,8-dihydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and resorcinol.
Condensation Reaction: The key step involves a condensation reaction between 3-fluorobenzaldehyde and resorcinol in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromenone ring structure.
Hydroxylation: The final step involves the hydroxylation of the chromenone ring to introduce the hydroxyl groups at the 7 and 8 positions, resulting in the formation of 3-(3-fluorophenyl)-7,8-dihydroxy-4H-chromen-4-one.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-7,8-dihydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-fluorophenyl)-7,8-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-7,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
3-(3-fluorophenyl)-7-hydroxy-4H-chromen-4-one: Lacks one hydroxyl group compared to the target compound.
3-(3-fluorophenyl)-4H-chromen-4-one: Lacks both hydroxyl groups.
3-(4-fluorophenyl)-7,8-dihydroxy-4H-chromen-4-one: Has the fluorine atom at a different position on the phenyl ring.
Uniqueness
3-(3-fluorophenyl)-7,8-dihydroxy-4H-chromen-4-one is unique due to the presence of both hydroxyl groups at the 7 and 8 positions, which contribute to its enhanced biological activity and potential therapeutic applications.
Properties
CAS No. |
116718-91-3 |
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Molecular Formula |
C15H9FO4 |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-7,8-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9FO4/c16-9-3-1-2-8(6-9)11-7-20-15-10(13(11)18)4-5-12(17)14(15)19/h1-7,17,19H |
InChI Key |
KHYFIBRWNLZTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=COC3=C(C2=O)C=CC(=C3O)O |
Origin of Product |
United States |
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